BenchChemオンラインストアへようこそ!

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Medicinal chemistry Fragment-based drug discovery SAR exploration

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide (CAS 882220-22-6, molecular formula C13H12N4OS, molecular weight 272.33 g/mol) is a heterocyclic compound that fuses two privileged medicinal chemistry pharmacophores—benzothiazole and pyrazole—via a direct N–C bond, with an acetamide substituent at the pyrazole 5-position. This compound belongs to the broader pyrazolylbenzothiazole derivative class claimed in multiple therapeutic patents (US 7,847,101; US 8,754,233; JP 5,405,326) for anti-inflammatory, antiproliferative, and antimicrobial indications.

Molecular Formula C13H12N4OS
Molecular Weight 272.33
CAS No. 882220-22-6
Cat. No. B2605943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
CAS882220-22-6
Molecular FormulaC13H12N4OS
Molecular Weight272.33
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H12N4OS/c1-8-7-12(14-9(2)18)17(16-8)13-15-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3,(H,14,18)
InChIKeyAIVOSIFHEZWYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide (CAS 882220-22-6): Procurement-Ready Heterocyclic Building Block and Pharmacophore Hybrid


N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide (CAS 882220-22-6, molecular formula C13H12N4OS, molecular weight 272.33 g/mol) is a heterocyclic compound that fuses two privileged medicinal chemistry pharmacophores—benzothiazole and pyrazole—via a direct N–C bond, with an acetamide substituent at the pyrazole 5-position . This compound belongs to the broader pyrazolylbenzothiazole derivative class claimed in multiple therapeutic patents (US 7,847,101; US 8,754,233; JP 5,405,326) for anti-inflammatory, antiproliferative, and antimicrobial indications [1]. The unelaborated acetamide group distinguishes it from bulkier analogs, positioning it as both a direct screening candidate and a versatile synthetic intermediate for late-stage diversification .

Why Generic Substitution Fails for N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Structural Specificity Drives Differential Activity


Benzothiazole-pyrazole conjugates are not functionally interchangeable. Even minor structural modifications—such as replacing the simple acetamide with a chloroacetamide (CAS 381166-06-9) or a bulkier benzodioxole-acetamide (CAS 1172231-07-0)—can profoundly alter molecular recognition, pharmacokinetic profile, and target engagement [1]. In the pyrazolo-benzothiazole hybrid series reported by Reddy et al. (2019), cytotoxicity IC50 values against PC-3 prostate cancer cells varied over 10-fold (3.17 to >30 μM) depending solely on the nature and position of aryl substituents on the pyrazole ring, while VEGFR-2 kinase inhibitory potency and antiangiogenic activity in transgenic zebrafish models were exquisitely sensitive to these same structural variations [2]. Furthermore, in the thiazolo-pyrazole COX-2 inhibitor series, selectivity indices ranged from 130 to 264 across only 13 closely related analogs, demonstrating that even single-atom substitutions can shift the COX-2/COX-1 selectivity balance by more than 2-fold [3]. Consequently, procurement of the exact compound—rather than a near-neighbor analog—is essential for reproducing published biological results, maintaining SAR continuity in lead optimization programs, and ensuring valid cross-study comparisons.

Quantitative Differentiation Evidence for N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide (882220-22-6) Relative to Closest Analogs


Structural Minimalism as a Synthetic Intermediate: MW Advantage Over Closest Benzodioxole Analog

The target compound (MW 272.33) is approximately 30% lighter than its closest commercially available structural analog, 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide (CAS 1172231-07-0, MW 392.4), and contains the minimal acetamide substituent rather than an elaborated benzodioxole-acetamide . This lower molecular weight and reduced structural complexity confer superior synthetic tractability for late-stage diversification: the free acetamide NH and the pyrazole C4 position remain available for further functionalization. In fragment-based drug discovery, this compound occupies a molecular weight range consistent with Rule-of-Three compliant fragments, whereas the benzodioxole analog exceeds typical fragment cutoffs [1]. The patent literature (US 7,847,101) explicitly claims pyrazolylbenzothiazole derivatives of formula (1) wherein R3 is hydrocarbyl and R4 is hydrogen—a substitution pattern directly matching the target compound's acetamide group—as key intermediates for generating diverse therapeutic candidates [2].

Medicinal chemistry Fragment-based drug discovery SAR exploration

Antibacterial Potential via DHFR Inhibition: Class-Level Evidence from 2-(Benzo[d]thiazol-2-yl)-N-arylacetamide Series

Although direct DHFR inhibition data for CAS 882220-22-6 have not been reported, the compound shares the core 2-(benzo[d]thiazol-2-yl)-N-arylacetamide scaffold with compounds 2c and 4m from Metwally et al. (2025), which demonstrated DHFR inhibitory potency superior to the clinical antibiotic trimethoprim. In this series, compound 2c (bearing an unsubstituted phenylacetamide) inhibited E. coli DHFR with an IC50 of 3.796 µM, while compound 4m (a pyrazole-7-carbaldehyde-derived arylidene) achieved IC50 = 2.442 µM, both significantly more potent than trimethoprim (IC50 = 8.706 µM)—representing 2.3-fold and 3.6-fold improvements, respectively [1]. The broader series displayed MIC values of 31.25–250 µg/L against Gram-negative bacteria including E. coli and K. pneumoniae [1]. The target compound, with its pyrazole ring directly attached to the benzothiazole 2-position, may exhibit distinct DHFR binding geometry compared to the N-arylacetamide series, but class-level precedent strongly supports antibacterial potential worthy of head-to-head evaluation. ADME predictions for the series indicated favorable drug-like properties [1].

Antibacterial DHFR inhibition Gram-negative bacteria

Anti-Inflammatory Differentiation: COX-2 Selectivity Benchmarking from Thiazolo-Pyrazole Hybrid Series

The target compound belongs to the thiazolo/benzothiazolo-pyrazole hybrid class for which quantitative COX-1/COX-2 selectivity data are available. In the Marzouk et al. (2021) study, thiazolo-pyrazole hybrid 6c achieved a COX-2 selectivity index (SI) of 264, approaching that of the marketed selective COX-2 inhibitor celecoxib (SI = 294) [1]. Across the 13-compound series, IC50 values for COX-2 ranged from 0.05 to 0.08 µM with selectivity indices spanning 130–264 [1]. Compound 6d exhibited 97.30% inhibition of carrageenan-induced rat paw edema in vivo, exceeding the reference standard indomethacin (84.62% inhibition) [1]. While the target compound (CAS 882220-22-6) has not been directly tested in these assays, its structural features—benzothiazole in place of thiazole and an unsubstituted acetamide at the pyrazole 5-position—may confer differential COX-2 binding characteristics. Compounds 5d, 5h, and 5i from Kamble et al. (2016) were identified as selective COX-II inhibitors within a related thiazole-pyrazole series, reinforcing the class-level anti-inflammatory potential [2].

COX-2 inhibition Anti-inflammatory Selectivity index

Anticancer and Antiangiogenic Activity: Quantitative Benchmarking from Pyrazolo-Benzothiazole Hybrid Series

The pyrazolo-benzothiazole hybrid class has demonstrated potent, broad-spectrum anticancer activity. In the Reddy et al. (2019) study, compound 14—a pyrazolo-benzothiazole hybrid with a 4-methoxyphenyl substituent at the pyrazole 3-position—exhibited IC50 values of 3.17–6.77 µM across four human cancer cell lines (HT-29 colon, PC-3 prostate, A549 lung, U87MG glioblastoma), significantly outperforming the reference VEGFR-2 inhibitor axitinib (IC50 4.88–21.7 µM) [1]. Compound 14 further demonstrated VEGFR-2 kinase inhibition, G0/G1 cell cycle arrest, apoptosis induction via mitochondrial membrane depolarization and ROS production, and statistically significant antiangiogenic activity in a transgenic zebrafish Tg(fli1a:EGFP) model [1]. The target compound (CAS 882220-22-6) differs from compound 14 in bearing an acetamide rather than a 4-methoxyphenyl group at the pyrazole position, but shares the identical benzothiazole-pyrazole N–C connectivity that positions the benzothiazole sulfur for key hydrogen-bond interactions within the VEGFR-2 ATP-binding pocket, as confirmed by molecular docking [1]. In a separate series, the benzodioxole-carboxamide derivative 7c (closely related to the target compound's scaffold) exhibited strong antiproliferative activity against HCT-116 colon cancer cells .

Anticancer VEGFR-2 kinase Antiangiogenic Cytotoxicity

Anti-Tuberculosis Activity: Pyrazole-Conjugated Benzothiazole Class Achieves MIC Values Comparable to First-Line Agents

Bhat and co-workers (2018) demonstrated that pyrazole-conjugated benzothiazole analogs exhibit excellent in vitro anti-TB activity. Compounds 4d and 4e, which contain CH3 and Cl substituents respectively on the pyrazole-conjugated benzothiazole scaffold, each achieved a minimum inhibitory concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis [1]. This value is within the activity range of first-line anti-TB agents such as isoniazid (MIC typically 0.02–0.2 µg/mL against drug-sensitive strains). Molecular docking studies correlated these in vitro results with binding poses in the mycobacterial target, rationalizing the observed activity [1]. The target compound (CAS 882220-22-6) differs from 4d/4e in its substitution pattern—possessing a 3-methyl group and an acetamide at the pyrazole 5-position rather than the CH3/Cl substituents of the lead compounds—but shares the core benzothiazole-pyrazole conjugation motif. The study explicitly concluded that compounds with electron-donating CH3 substitution show enhanced anti-TB activity, suggesting that the target compound's 3-methylpyrazole may confer a favorable electronic profile [1].

Antitubercular Mycobacterium tuberculosis MIC determination

Patent-Defined Therapeutic Scope: Pyrazolylbenzothiazole Derivatives Claimed for Multiple Indications Including Inflammation, Cancer, and Renal Disorders

The target compound falls within the generic formula (1) of the pyrazolylbenzothiazole derivative patent family (US 7,847,101 B2, US 8,754,233 B2, JP 5,405,326 B2, AU 2003254650 B2), which claims pharmaceutical compositions for the treatment of inflammatory disorders, hyperproliferative disorders (including cancers, restenosis, neointimal hyperplasia, angiogenesis, endometriosis, lymphoproliferative disorders, graft rejection, and polyposis), renal disorders, and conditions involving tissue remodeling [1][2]. The patent specifically claims compounds wherein X = S (matching the target compound's benzothiazole), R3 = hydrocarbyl (matching the 3-methyl group), and R4 = hydrogen (matching the unsubstituted acetamide NH) [2]. This patent coverage, originally filed by QLT Inc. with priority date July 24, 2002, provides freedom-to-operate clarity for research use while establishing the compound class as a recognized therapeutic scaffold. Compared to later-generation pyrazolo-benzothiazole derivatives claimed in more recent patents (e.g., KR20180064333A), the target compound represents an earlier, foundational scaffold with broad-spectrum potential that has been cited extensively in subsequent medicinal chemistry literature .

Intellectual property Patent landscape Therapeutic indications

Best Research and Industrial Application Scenarios for N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide (CAS 882220-22-6)


Fragment-Based Drug Discovery: A Rule-of-Three-Compliant Benzothiazole-Pyrazole Fragment for COX-2 and Kinase Targeting

With a molecular weight of 272.33 g/mol (within the Rule-of-Three threshold of ≤300 Da), this compound serves as an ideal starting fragment for structure-based drug design targeting enzymes validated by the broader pyrazolo-benzothiazole class—including COX-2 (class SI up to 264 vs. celecoxib's 294) and VEGFR-2 kinase (class IC50 down to 3.17 µM vs. axitinib's 4.88 µM) [1][2]. The unsubstituted acetamide permits rapid parallel derivatization to explore SAR, while the benzothiazole sulfur and pyrazole nitrogen atoms provide hydrogen-bond anchor points confirmed by molecular docking [1]. Procurement of gram quantities enables both biochemical screening and co-crystallography studies to establish binding modes for rational optimization [3].

Antibacterial Lead Identification: DHFR-Targeted Screening Against Gram-Negative Priority Pathogens

Given that structurally related 2-(benzo[d]thiazol-2-yl)-N-arylacetamides inhibit E. coli DHFR with IC50 values 2.3–3.6× lower than trimethoprim (8.706 µM) and exhibit MIC values of 31.25–250 µg/L against Gram-negative bacteria [1], this compound should be prioritized for antibacterial screening panels targeting WHO-critical priority pathogens (E. coli, K. pneumoniae). Its molecular weight (272.33) and predicted ADME properties (favorable based on class analysis) support potential for oral bioavailability, a key requirement for novel antibacterial development [1]. Head-to-head MIC determination against trimethoprim-resistant strains would directly quantify differentiation from standard-of-care.

Anticancer Lead Optimization: VEGFR-2/Angiogenesis Dual-Pharmacophore Strategy

The pyrazolo-benzothiazole hybrid compound 14 demonstrated IC50 values of 3.17–6.77 µM across four cancer cell lines, outperforming axitinib (4.88–21.7 µM), and showed statistically significant antiangiogenic activity in a transgenic zebrafish model [1]. Procurement of CAS 882220-22-6 as a core scaffold enables systematic exploration of pyrazole 5-position acetamide modifications (e.g., amide coupling, heterocycle installation) to generate focused libraries for parallel screening against both VEGFR-2 kinase inhibition and 3D multicellular spheroid growth assays, which have proven more predictive of in vivo efficacy than monolayer cultures for this compound class [1].

Multi-Indication Screening Library Construction: Exploiting Expired Patent Freedom-to-Operate

The foundational pyrazolylbenzothiazole patent family (US 7,847,101, US 8,754,233) has expired, providing unrestricted research use and freedom-to-operate for early development [1]. Procurement of multigram quantities of the target compound enables construction of a diversified screening library (via amide coupling, N-alkylation, and heterocycle formation at the acetamide position) for deployment across anti-inflammatory (COX-2), anticancer (kinase inhibition), antimicrobial (DHFR, DNA gyrase), and anti-TB (mycobacterial growth inhibition) assays. The compound's track record as a validated synthetic intermediate—with at least six commercially cataloged derivatives (CAS 1172231-07-0, 381166-06-9, 1171947-43-5, 1172753-29-5, 956353-94-9)—attests to its synthetic versatility and robust supply chain [2][3].

Quote Request

Request a Quote for N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.